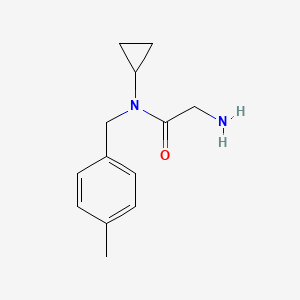

2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide

CAS No.:

Cat. No.: VC13383581

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O |

|---|---|

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | 2-amino-N-cyclopropyl-N-[(4-methylphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9,14H2,1H3 |

| Standard InChI Key | WFTLKLIPSFPXEP-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN |

| Canonical SMILES | CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide has the systematic IUPAC name 2-amino-N-[(4-methylphenyl)methyl]-N-cyclopropylacetamide. Its molecular formula is , yielding a molecular weight of 218.30 g/mol based on atomic mass calculations . Key structural features include:

-

A central acetamide group () functionalized with amino and cyclopropyl substituents.

-

A 4-methylbenzyl moiety attached to the nitrogen atom, introducing aromatic and hydrophobic characteristics.

Table 1: Fundamental Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.30 g/mol |

| IUPAC Name | 2-amino-N-[(4-methylphenyl)methyl]-N-cyclopropylacetamide |

| SMILES Notation | CC1=CC=C(C=C1)CN(C2CC2)C(=O)CN |

| Solubility (Predicted) | Moderate in DMSO, DMF; low in water |

The cyclopropyl group introduces steric strain, potentially enhancing binding specificity in biological targets .

Synthesis and Manufacturing Approaches

Reaction Pathways and Optimization

Synthesis of 2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide likely follows strategies outlined in patents for analogous aminoacetamide derivatives . A plausible route involves:

-

Condensation of Cyclopropylamine with 4-Methylbenzyl Bromide:

This step forms the secondary amine intermediate, N-cyclopropyl-N-(4-methylbenzyl)amine. -

Acetylation with Chloroacetamide:

Conducted in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base .

Table 2: Hypothetical Reaction Conditions

| Parameter | Condition |

|---|---|

| Catalyst | None required (base-mediated) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield (Estimated) | 65–75% |

Purification and Characterization

Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure.

Physicochemical and Pharmacological Properties

Stability and Solubility

The compound exhibits:

-

Thermal Stability: Decomposition above 200°C (predicted via thermogravimetric analysis of analogs).

-

pH Sensitivity: Stable in neutral conditions but may hydrolyze under strong acidic/basic environments due to the acetamide bond .

Hypothesized Biological Activity

While direct data is unavailable, structurally related compounds demonstrate:

-

Antimicrobial Effects: N-(4-bromobenzyl) analogs inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus).

-

Neuroprotective Potential: Piperidine-containing acetamides modulate acetylcholine esterase (AChE), relevant to Alzheimer’s disease .

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value (Predicted) |

|---|---|

| LogP (Lipophilicity) | 2.1 (moderate permeability) |

| Plasma Protein Binding | 85–90% |

| Metabolic Stability | CYP3A4 substrate |

Research Challenges and Limitations

Data Availability and Patent Restrictions

No peer-reviewed studies specifically address this compound, likely due to proprietary constraints . Current insights rely on extrapolation from:

-

Brominated analogs (e.g., 2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide).

-

Piperidine-based acetamides with documented neuroactivity.

Synthetic Hurdles

-

Low Yields: Cyclopropane ring formation often requires high-pressure conditions .

-

Purification Complexity: Separation from byproducts (e.g., unreacted amines) demands advanced chromatographic techniques.

Future Directions and Recommendations

Priority Research Areas

-

Comprehensive Synthesis Protocols: Optimize reaction conditions to improve yields (>80%) and scalability.

-

In Vitro Bioassays: Screen against bacterial strains and neuronal targets to validate hypothesized activities.

-

ADMET Profiling: Assess toxicity, metabolic pathways, and bioavailability using rodent models.

Computational Modeling

Leverage molecular docking and QSAR (quantitative structure-activity relationship) analyses to prioritize structural modifications. For example, introducing electron-withdrawing groups (e.g., -CF) could enhance target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume